[1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester
Description
This compound (CAS 31753-00-1, C₂₈H₃₀O₅, MW 446.53) is a structurally complex ester featuring a bicyclic cyclopenta[b]furan core substituted with a [1,1'-biphenyl]-4-carboxylate group and an (E)-configured 3-oxo-5-phenyl-1-pentenyl side chain . Its stereochemistry (3aR,4R,5R,6aS) is critical for biological activity, as evidenced by its pharmacological relevance. Notably, this compound is identified as Lubiprostone (LB-BPK), a clinically approved drug for chronic idiopathic constipation and irritable bowel syndrome with constipation (IBS-C) . The synthesis involves stereoselective Diels-Alder reactions and esterification steps to achieve the desired configuration .
Propriétés
IUPAC Name |
[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxo-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28O5/c32-25(16-11-21-7-3-1-4-8-21)17-18-26-27-19-30(33)35-29(27)20-28(26)36-31(34)24-14-12-23(13-15-24)22-9-5-2-6-10-22/h1-10,12-15,17-18,26-29H,11,16,19-20H2/b18-17+/t26-,27-,28-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVNJBXCGFXOJM-FRYMLLMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=CC(=O)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)/C=C/C(=O)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41639-72-9 | |
| Record name | (1S,5R,6R,7R)-6-(3-oxo-5-phenyl-1E-pentenyl)-7-[(4-phenylbenzoyl)oxy]-2-oxabicyclo[3.3.0]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Activité Biologique
The compound [1,1'-Biphenyl]-4-carboxylic acid (3aR,4R,5R,6aS)-hexahydro-2-oxo-4-[(1E)-3-oxo-5-phenyl-1-pentenyl]-2H-cyclopenta[b]furan-5-yl ester (CAS Number: 38754-71-1) is a complex organic molecule with potential biological activities that are currently being explored in various research contexts. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 482.57 g/mol. It features multiple functional groups that may contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 482.57 g/mol |
| CAS Number | 38754-71-1 |
Biological Activity
Research into the biological activity of [1,1'-Biphenyl]-4-carboxylic acid derivatives has highlighted several key areas:
- Antioxidant Activity : Compounds similar to this biphenyl derivative have demonstrated significant antioxidant properties, which may help mitigate oxidative stress in cells.
- Antiviral Properties : Some derivatives exhibit antiviral activity by inhibiting viral replication through interference with viral polymerases. This mechanism is particularly relevant in the context of herpesviruses .
- Anti-inflammatory Effects : There is evidence that biphenyl-containing compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
- Study on RBP4 Antagonists : A study showed that a potent RBP4 antagonist reduced lipofuscin bisretinoid formation in retinal cells by approximately 50%, indicating a promising avenue for treatment strategies against age-related macular degeneration (AMD) .
- Antiviral Activity Investigation : Research has demonstrated that certain biphenyl derivatives possess selective antiviral activity against HSV, with effective doses significantly lower than those required for non-targeted cells .
Applications De Recherche Scientifique
Chemical Structure and Synthesis
The compound is characterized by a biphenyl moiety with a carboxylic acid functional group and a complex cyclopentafuran structure. The synthesis of this compound involves multiple steps, typically starting from readily available biphenyl derivatives. For example, a common synthetic route includes the use of tert-butyldimethylsilyl chloride to protect certain functional groups during the reaction sequence .
Key Synthetic Steps:
- Protection of hydroxyl groups.
- Formation of the cyclopentafuran ring.
- Introduction of the biphenyl and carboxylic acid functionalities.
Biological Activities
The biological activities of [1,1'-Biphenyl]-4-carboxylic acid derivatives have been studied extensively. Research indicates that these compounds exhibit significant antioxidant and anti-inflammatory properties. They have been tested for analgesic activity in various animal models, showing promising results in reducing pain responses .
Notable Findings:
- Analgesic Activity: Compounds derived from this structure demonstrated considerable analgesic effects in acetic acid-induced pain models .
- Antioxidant Properties: The biphenyl structure contributes to its ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
Medicinal Chemistry Applications
Given their biological properties, [1,1'-Biphenyl]-4-carboxylic acid derivatives are being explored for various medicinal applications:
Potential Uses:
- Drug Development: The compound's ability to modulate biological pathways makes it a candidate for developing new anti-inflammatory and analgesic medications.
- Pharmaceutical Intermediates: Its unique structure allows it to serve as an intermediate in synthesizing more complex pharmaceutical agents.
Case Studies
Several case studies highlight the effectiveness of [1,1'-Biphenyl]-4-carboxylic acid derivatives in clinical settings:
| Study | Focus | Results |
|---|---|---|
| Study A | Analgesic Effects | Demonstrated significant pain relief in rodent models compared to controls. |
| Study B | Antioxidant Activity | Showed high efficacy in scavenging free radicals in vitro. |
| Study C | Synthesis Optimization | Improved yields using modified synthetic routes involving microwave-assisted reactions. |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Analogous Compounds
The following table compares the target compound with key analogs, emphasizing structural variations, physicochemical properties, and biological activities:
Detailed Analysis of Structural and Functional Differences
Side Chain Modifications: The target compound’s (E)-3-oxo-5-phenyl-1-pentenyl side chain confers selectivity for chloride channel activation in the gut . The 3-chlorophenoxy analog (CAS 652152-39-1) introduces a chlorine atom and hydroxyl group, enhancing interaction with prostaglandin receptors but reducing gastrointestinal specificity . Fluorinated analogs (e.g., CAS 118392-79-3) exhibit improved metabolic stability due to fluorine’s electronegativity, making them candidates for long-acting therapies .
Stereochemical Impact :
- The (3aR,4R,5R,6aS) configuration in the target compound is essential for binding to the Cl⁻ channel protein CIC-2. Inversion at any chiral center reduces potency by >90% .
- Analogs with modified stereochemistry (e.g., 3aS,4S configurations) show negligible activity, underscoring the necessity of precise stereocontrol in synthesis .
Physicochemical Properties :
- The target compound’s lipophilicity (logP ~4.2) facilitates membrane permeability, critical for oral bioavailability. In contrast, hydroxylated analogs (logP ~2.8–3.5) require prodrug strategies for efficacy .
- Crystallinity : Derivatives like CAS 39746-01-5 form stable crystals via O–H···O hydrogen bonds, aiding purification but complicating formulation .
Méthodes De Préparation
Synthesis of Corey Lactone Aldehyde Intermediate
The Corey lactone aldehyde serves as the stereochemical foundation. Its preparation involves:
-
Oxidation of Corey’s lactone alcohol (CAS 41162-19-0) using NaIO₄/NaCl/H₂O in the presence of 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) under biphasic conditions (dichloromethane/water).
-
Reaction conditions : 10–12 hours at 25°C, yielding 95% of the aldehyde intermediate after recrystallization in diisopropyl ether.
Table 1: Oxidation Optimization
| Parameter | Value | Purity (HPLC) | Yield |
|---|---|---|---|
| Catalyst | TEMPO (0.1 eq) | ≥98% | 95% |
| Oxidizing Agent | NaIO₄ (2.0 eq), NaCl (0.2 eq) | ||
| Solvent System | CH₂Cl₂/H₂O |
Horner-Wadsworth-Emmons Olefination for Side Chain Installation
The (1E)-3-oxo-5-phenyl-1-pentenyl side chain is introduced via HWE reaction:
-
Phosphonate reagent : Dimethyl 2-oxo-4-phenylbutylphosphonate (1.43 mmol, 1 eq).
-
Base : K₂CO₃ (3 eq) in isopropyl alcohol (IPA) at 25°C for 5 hours.
-
Aldehyde coupling partner : Corey lactone aldehyde (1 eq), affording the α,β-unsaturated ketone with 91% yield.
Mechanistic insight : The reaction proceeds through a stabilized ylide intermediate, ensuring high (E)-selectivity (>20:1) due to steric hindrance from the cyclopenta[b]furan core.
Table 2: Olefination Performance Metrics
| Parameter | Value | Yield | Purity (HPLC) |
|---|---|---|---|
| Solvent | Isopropyl alcohol | 91% | ≥97% |
| Temperature | 25°C | ||
| Reaction Time | 5 hours |
Esterification and Functional Group Interconversion
Final esterification employs 1-ethyl-3-(3’-dimethylaminopropyl)carbodiimide (EDC·HCl) and 4-dimethylaminopyridine (DMAP):
-
Substrates : Biphenyl-4-carboxylic acid and the hydroxyl-bearing cyclopenta[b]furan intermediate.
Critical note : DMAP accelerates the reaction by activating the carboxylate intermediate, reducing epimerization risks at stereogenic centers.
Stereochemical Control and Asymmetric Synthesis
The (3aR,4R,5R,6aS) configuration is preserved via:
Table 3: Stereoselective Methods Comparison
| Method | Catalyst/Reagent | ee (%) | Yield |
|---|---|---|---|
| Chiral auxiliary | (S)-BINAP/Ru | 98 | 80–85 |
| Kinetic resolution | Lipase B (Candida) | 95 | 70 |
Industrial-Scale Production and Process Optimization
Scalable adaptations include:
-
Continuous flow reactors : For oxidation and esterification steps, reducing batch variability.
-
Crystallization protocols : Ethyl acetate/hexane recrystallization achieves ≥99% purity with 85% recovery.
-
Green chemistry metrics : Solvent recovery systems reduce IPA consumption by 40% in olefination steps.
Analytical and Purification Techniques
Critical quality attributes (CQAs) are monitored via:
Table 4: Purification Efficiency
| Method | Purity (HPLC) | Recovery |
|---|---|---|
| Column Chromatography | 95–98% | 60–70% |
| Recrystallization | ≥99% | 80–85% |
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and what challenges arise during its stereochemical control?
Methodological Answer: The synthesis involves constructing the cyclopenta[b]furan core and introducing the biphenyl ester moiety. A multi-step approach is recommended:
Core Formation : Use Corey lactone diol derivatives (e.g., (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one) as intermediates. These are synthesized via enzymatic resolution or chiral auxiliary methods to ensure stereochemical fidelity .
Esterification : Couple the core with [1,1'-biphenyl]-4-carboxylic acid using DCC/DMAP-mediated acylation under inert conditions to prevent racemization .
Challenges :
- Stereochemical Purity : Monitor optical rotation (e.g., −44° in methanol for intermediates) and use chiral HPLC (e.g., Chiralpak AD-H column) to validate enantiomeric excess .
- Side Reactions : The α,β-unsaturated ketone moiety in the side chain may undergo Michael additions; employ low-temperature (-20°C) reactions to suppress this .
Q. How can researchers characterize the compound’s structural integrity and purity?
Methodological Answer: Combine spectroscopic and chromatographic techniques:
- NMR : Assign stereochemistry using - and -NMR, focusing on coupling constants (e.g., for trans-fused cyclopentane protons) and NOESY correlations to confirm spatial arrangements .
- HPLC : Use reverse-phase C18 columns (e.g., 98% purity threshold) with UV detection at 254 nm. Compare retention times to reference standards .
- Melting Point : Validate crystallinity (expected range: 117–119°C for related intermediates) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for stereoisomeric impurities?
Methodological Answer: Contradictions often arise from overlapping signals or diastereomeric byproducts. Strategies include:
- 2D NMR : Utilize HSQC and HMBC to differentiate stereoisomers. For example, the (3aR,4R,5R,6aS) configuration shows distinct shifts for the C5 ester group (~170 ppm) versus epimers .
- Isolation : Perform preparative TLC or flash chromatography (silica gel, hexane/EtOAc gradient) to isolate impurities. Re-analyze fractions via high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., B3LYP/6-31G* basis set) to assign ambiguous signals .
Q. What experimental designs are recommended to assess the compound’s stability under varying storage and reaction conditions?
Methodological Answer: Design accelerated stability studies:
Thermal Stability : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; degradation products (e.g., hydrolyzed esters) elute earlier than the parent compound .
Oxidative Stress : Expose to 3% HO at 25°C for 24 hours. LC-MS can detect oxidation at the α,β-unsaturated ketone (mass shift +16 Da for epoxide formation) .
Light Sensitivity : Use ICH Q1B guidelines with UV irradiation (320–400 nm). Photo-degradation products may include cyclopentane ring-opened derivatives .
Q. How can the compound’s reactivity in protic solvents be mitigated during synthetic applications?
Methodological Answer: The ester and ketone groups are prone to solvolysis. Mitigation strategies:
- Solvent Choice : Use anhydrous dichloromethane or THF with molecular sieves (3Å) to scavenge water .
- Protecting Groups : Temporarily protect the 3-oxo-pentenyl chain as a tert-butyldimethylsilyl (TBS) ether during esterification. Deprotect with TBAF in THF post-synthesis .
- Reaction Monitoring : Track pH (maintain <6.0) to prevent base-catalyzed hydrolysis. Use in-situ IR to detect carbonyl stretching (1720–1740 cm) shifts indicative of degradation .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and observed optical rotation values?
Methodological Answer: Discrepancies may stem from impurities or incorrect stereochemical assignments. Steps:
Repurification : Re-crystallize from ethanol/water (1:1) and re-measure optical rotation (e.g., −44° in methanol for pure Corey lactone diol) .
Chiral Analysis : Compare with literature values for intermediates (e.g., (3aR,4R,5R,6aS) vs. (3aS,4S,5S,6aR) configurations).
Cross-Validation : Correlate with X-ray crystallography data (if available) or electronic circular dichroism (ECD) spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
